Terlakiren

Description

RN given for (R-(R*,S*))-isome

Structure

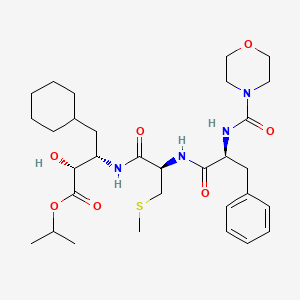

2D Structure

Properties

IUPAC Name |

propan-2-yl (2R,3S)-4-cyclohexyl-2-hydroxy-3-[[(2R)-3-methylsulfanyl-2-[[(2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoyl]amino]propanoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48N4O7S/c1-21(2)42-30(39)27(36)24(18-22-10-6-4-7-11-22)32-29(38)26(20-43-3)33-28(37)25(19-23-12-8-5-9-13-23)34-31(40)35-14-16-41-17-15-35/h5,8-9,12-13,21-22,24-27,36H,4,6-7,10-11,14-20H2,1-3H3,(H,32,38)(H,33,37)(H,34,40)/t24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQBKCWYZBHBOW-YIPNQBBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)C(CSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152533 | |

| Record name | Terlakiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119625-78-4 | |

| Record name | Terlakiren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119625784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terlakiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERLAKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H9IP637W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Terlakiren's Mechanism of Action in Renal Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal hypertension, a form of secondary hypertension, arises from pathologies of the kidneys and their vasculature, leading to the dysregulation of blood pressure. A key pathway implicated in its pathophysiology is the Renin-Angiotensin System (RAS). Terlakiren (also known as CP-80,794) is a potent, orally active, non-peptide inhibitor of the enzyme renin, the first and rate-limiting step in the RAS cascade. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its therapeutic potential in renal hypertension. Due to the limited availability of data from dedicated renal hypertension models for this specific early-generation inhibitor, this guide incorporates preclinical data from a relevant model of RAS activation and outlines a standard experimental protocol for a classic renal hypertension model.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin System

The Renin-Angiotensin System is a critical regulator of blood pressure and fluid and electrolyte balance. In renal hypertension, reduced renal perfusion, due to conditions like renal artery stenosis, triggers the release of renin from the juxtaglomerular cells of the kidney. Renin initiates a cascade by cleaving angiotensinogen to form the inactive decapeptide angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II.

Angiotensin II exerts its hypertensive effects through multiple mechanisms, including:

-

Vasoconstriction: Directly constricts peripheral arterioles, increasing systemic vascular resistance.

-

Aldosterone Release: Stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.

-

Sympathetic Nervous System Activation: Enhances the release of norepinephrine from sympathetic nerve terminals.

-

Direct Renal Effects: Constricts the efferent arterioles of the glomerulus to a greater extent than the afferent arterioles, increasing glomerular filtration pressure but decreasing overall renal blood flow.

This compound, as a direct renin inhibitor, binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade, leading to a reduction in angiotensin II levels and its subsequent physiological effects. This upstream inhibition is a key differentiator from other RAS inhibitors like ACE inhibitors or angiotensin receptor blockers (ARBs).

Signaling Pathway of the Renin-Angiotensin System and this compound's Site of Action

Caption: Mechanism of the Renin-Angiotensin System and this compound's inhibitory action.

Quantitative Data from Preclinical Studies

While specific data for this compound in a classical renal hypertension model is scarce in publicly available literature, a study by Shannon et al. (1997) in a conscious dog model of pacing-induced heart failure provides valuable insights into its hemodynamic effects in a state of high renin activity. This model shares key neurohormonal activation pathways with renal hypertension. The study compared the intravenous administration of this compound (CP-80,794) with the ACE inhibitor, captopril.

| Parameter | Baseline (CHF) | This compound (3 mg/kg i.v.) | % Change | Captopril (1 mg/kg i.v.) | % Change |

| Mean Arterial Pressure (mmHg) | 79 ± 4 | ~61.6 | -22% | ~61.6 | -22% |

| Cardiac Output (L/min) | 1.4 ± 0.3 | 1.8 ± 0.1 | +28.6% | 1.9 ± 0.1 | +35.7% |

| Renal Blood Flow (ml/min) | 64 ± 5 | ~106.2 | +66% | ~85.1 | +33% |

| Plasma Renin Activity | Not specified | Markedly suppressed | - | Less suppressed | - |

| Data adapted from Shannon et al., Cardiovascular Research, 1997.[1] |

This study demonstrated that this compound produced a comparable reduction in mean arterial pressure to captopril but resulted in a significantly greater increase in renal blood flow.[1] This suggests a potentially more favorable intrarenal hemodynamic effect, which would be beneficial in the context of renal hypertension. This compound has a high potency, with an IC50 of 0.7 nM for inhibiting human renin.[2]

Experimental Protocols

To evaluate the efficacy of a compound like this compound in renal hypertension, a standard and well-characterized preclinical model is the two-kidney, one-clip (2K1C) Goldblatt model in rats. The following is a detailed methodology for such a study.

Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model in Rats

1. Animal Model and Surgical Procedure:

-

Animals: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.

-

Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane or a ketamine/xylazine mixture).

-

Surgical Procedure:

-

A flank incision is made to expose the left kidney and renal artery.

-

The left renal artery is carefully isolated from the renal vein and surrounding tissues.

-

A silver or plastic clip with a specific internal diameter (e.g., 0.2 mm) is placed around the renal artery to induce a partial occlusion (stenosis).

-

The incision is then closed in layers.

-

A sham-operated control group undergoes the same procedure without the placement of the clip.

-

-

Post-operative Care: Animals receive appropriate post-operative analgesia and are monitored for recovery. They are typically housed for several weeks (e.g., 4-6 weeks) to allow for the development of stable hypertension.

2. Drug Administration:

-

Formulation: this compound would be formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage or intravenous injection).

-

Dosing: Animals would be randomly assigned to treatment groups:

-

Vehicle control

-

This compound (at various dose levels)

-

Positive control (e.g., a clinically used antihypertensive agent like an ACE inhibitor or ARB)

-

-

Administration: The drug is administered for a specified period (e.g., daily for 2-4 weeks).

3. Measurement of Physiological Parameters:

-

Blood Pressure:

-

Non-invasive: Tail-cuff plethysmography can be used for repeated measurements throughout the study.

-

Invasive: For terminal measurements or continuous monitoring, a catheter can be implanted in the carotid or femoral artery and connected to a pressure transducer.

-

-

Plasma Renin Activity (PRA): Blood samples are collected (e.g., from the tail vein or via cardiac puncture at termination) into chilled EDTA tubes. PRA is typically measured using a radioimmunoassay (RIA) or an enzymatic assay that quantifies the generation of angiotensin I.

-

Renal Function:

-

Urine is collected over a 24-hour period using metabolic cages to measure volume, protein excretion (proteinuria), and creatinine clearance.

-

Blood samples are analyzed for serum creatinine and blood urea nitrogen (BUN).

-

4. Tissue Collection and Analysis:

-

At the end of the study, animals are euthanized, and tissues (kidneys, heart, aorta) are collected.

-

Histopathology: Kidney sections can be stained with hematoxylin and eosin (H&E) for general morphology, Masson's trichrome for fibrosis, and periodic acid-Schiff (PAS) for glomerular injury.

-

Immunohistochemistry: Staining for markers of inflammation, fibrosis, and components of the RAS can be performed.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound in a 2K1C model.

Conclusion

This compound represents an early-generation direct renin inhibitor that targets the rate-limiting step of the Renin-Angiotensin System. Its mechanism of action, by preventing the formation of angiotensin I and subsequently angiotensin II, offers a comprehensive blockade of the RAS. Preclinical data, although limited, suggest that this compound is effective in reducing blood pressure and may have beneficial effects on renal hemodynamics, making it a compound of interest for conditions such as renal hypertension. The detailed experimental protocols provided in this guide offer a framework for the further evaluation of renin inhibitors in clinically relevant models of renal disease. Further research would be necessary to fully elucidate the long-term efficacy and renal-protective effects of this compound in chronic renal hypertension.

References

a comprehensive review of Terlakiren's discovery and development

Despite a comprehensive investigation into the discovery and development of a compound identified as "Terlakiren," a thorough review of scientific literature and clinical trial databases has yielded no information on a drug with this name. This suggests that "this compound" may be a misnomer, a compound that did not progress beyond the earliest stages of preclinical research, or a project that was discontinued without public disclosure.

Extensive searches for "this compound" in conjunction with key drug development terms such as "synthesis," "mechanism of action," "pharmacokinetics," and "clinical trials" failed to produce any relevant results. The inquiries consistently led to information on other established medications, particularly those within the class of renin inhibitors like Aliskiren, or to general discussions of the drug discovery and development process.

The absence of any discernible data makes it impossible to construct the requested in-depth technical guide. Key components such as quantitative data for structured tables, detailed experimental protocols, and the visualization of signaling pathways or experimental workflows cannot be generated without foundational information.

It is plausible that "this compound" represents a compound that was synthesized and perhaps tested in early, non-clinical studies, but for which the data was never published. This is a common occurrence in the pharmaceutical industry, where compounds that fail to meet initial efficacy or safety criteria are often abandoned without extensive public documentation. Another possibility is a simple error in the naming of the compound.

For researchers, scientists, and drug development professionals interested in the broader field of renin inhibitors or antihypertensive drug discovery, a wealth of information is available on compounds that have successfully progressed through the development pipeline. The journey of Aliskiren, the first orally active direct renin inhibitor to reach the market, offers a well-documented case study in this area.[1][2][3][4]

Should any further identifying information or alternative nomenclature for "this compound" become available, a renewed search could be initiated. Without such details, the story of this compound's discovery and development remains, for now, a blank page in the annals of pharmaceutical research.

References

Terlakiren (CP-80,794): A Technical Overview of its Chemical Properties and Renin-Angiotensin Pathway Interaction

For Researchers, Scientists, and Drug Development Professionals

Terlakiren (CP-80,794) is a potent, orally active inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). Its investigation has been significant in the study of hypertension and related cardiovascular diseases. This technical guide provides a summary of its known chemical properties and its mechanism of action within the RAAS cascade.

Chemical Properties

This compound is a complex peptidomimetic molecule. A summary of its key chemical identifiers and properties is provided in the table below.

| Property | Value | Source |

| IUPAC Name | propan-2-yl (2R,3S)-4-cyclohexyl-2-hydroxy-3-[[(2R)-3-methylsulfanyl-2-[[(2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoyl]amino]propanoyl]amino]butanoate | PubChem |

| Molecular Formula | C₃₁H₄₈N₄O₇S | PubChem |

| Molecular Weight | 620.8 g/mol | PubChem |

| SMILES | CC(C)OC(=O)C(--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)N3CCOCC3)O) | PubChem |

| CAS Number | 119625-78-4 | MedKoo Biosciences |

Synthesis Pathway

A generalized conceptual workflow for the synthesis of such a compound would likely involve:

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of renin. Renin is a critical aspartyl protease that cleaves angiotensinogen, a glycoprotein produced in the liver, to form angiotensin I. This is the initial and rate-limiting step of the RAAS. By blocking this step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key driver of increased blood pressure.

The signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound are illustrated below.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, standard analytical techniques would be employed to characterize the compound and assess its purity and activity.

Conceptual Experimental Workflow for Characterization and Activity Assay:

Note: The lack of a publicly available, detailed synthesis pathway for this compound (CP-80,794) limits the ability to provide a comprehensive manufacturing guide. The information presented here is based on available chemical data and general principles of medicinal chemistry and pharmacology. Researchers interested in the synthesis of this or similar compounds would need to consult specialized literature on peptide and peptidomimetic synthesis.

Terlakiren: A Potent Renin Inhibitor for Renin-Angiotensin-Aldosterone System Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terlakiren (also known as CP-80,794) is a potent, orally active inhibitor of renin, the critical and rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) cascade. By targeting the initial step of this pathway, this compound offers a highly specific mechanism for reducing the production of angiotensin II, a key vasoconstrictor and stimulator of aldosterone release. This technical guide provides an in-depth overview of this compound's role in the RAAS, summarizing key preclinical data and outlining experimental methodologies.

Core Mechanism of Action

The RAAS is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance. Renin, an enzyme primarily secreted by the kidneys, initiates the cascade by cleaving angiotensinogen to form angiotensin I. Angiotensin I is subsequently converted to the highly active angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, sodium and water retention, and stimulation of aldosterone secretion, all of which contribute to an increase in blood pressure.

Renin inhibitors, such as this compound, directly bind to the active site of renin, preventing it from acting on angiotensinogen. This direct inhibition at the top of the cascade leads to a reduction in the levels of both angiotensin I and angiotensin II, thereby mitigating the downstream effects of RAAS activation. Unlike ACE inhibitors, which can lead to an accumulation of bradykinin, renin inhibitors are not expected to have this off-target effect. Furthermore, direct renin inhibition leads to a decrease in plasma renin activity (PRA), in contrast to ACE inhibitors and angiotensin II receptor blockers, which cause a reactive increase in PRA.

Quantitative Data Summary

Preclinical studies have provided valuable quantitative data on the efficacy and effects of this compound. The following tables summarize key findings from in vitro and in vivo experiments.

| In Vitro Efficacy | |

| Parameter | Value |

| IC50 (Human Renin) | 0.7 nM |

| In Vivo Hemodynamic Effects in a Canine Model of Heart Failure | |

| Parameter | Effect of this compound (3 mg/kg i.v.) |

| Mean Arterial Pressure (MAP) | -22% reduction |

| Cardiac Output | Increase from 1.4 L/min to 1.8 L/min |

| Renal Blood Flow | +66% increase |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental designs, the following diagrams have been generated using the DOT language.

Caption: The Renin-Angiotensin-Aldosterone System and this compound's point of inhibition.

Caption: Experimental workflows for in vitro and in vivo evaluation of this compound.

Detailed Experimental Protocols

Based on the available information from preclinical studies, the following are generalized experimental protocols that were likely employed to assess the efficacy of this compound.

In Vitro Renin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human renin.

Materials:

-

Recombinant human renin

-

Synthetic renin substrate (e.g., a fluorogenic peptide)

-

This compound (CP-80,794) at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the human renin enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the synthetic renin substrate to all wells.

-

Monitor the fluorescence intensity over time using a fluorometric plate reader. The rate of increase in fluorescence is proportional to the renin activity.

-

Calculate the percentage of renin inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Hemodynamic Assessment in a Canine Model of Pacing-Induced Heart Failure

Objective: To evaluate the effects of this compound on systemic and renal hemodynamics in a large animal model of heart failure.

Animal Model:

-

Adult mongrel dogs.

-

Surgically implant a pacemaker for rapid ventricular pacing to induce heart failure over several weeks.

Instrumentation:

-

Implantable catheters to measure mean arterial pressure (MAP) and left ventricular pressure.

-

Flow probes around the renal artery to measure renal blood flow.

-

Catheters for intravenous drug administration and blood sampling.

Procedure:

-

After the induction of heart failure, allow the animals to recover.

-

In conscious, unsedated dogs, record baseline hemodynamic parameters (MAP, heart rate, cardiac output, renal blood flow).

-

Administer a single intravenous (i.v.) bolus of this compound (e.g., 3 mg/kg).

-

Continuously monitor and record all hemodynamic parameters for a specified period post-administration.

-

Collect blood samples at various time points to measure plasma renin activity and other relevant biomarkers.

-

Analyze the data to determine the peak effects and duration of action of this compound on the measured parameters.

-

A comparative arm with an ACE inhibitor like captopril can be included to differentiate the effects on renal blood flow.

Clinical Development Status

While extensive preclinical data exists for this compound, information regarding its clinical development in humans is limited in the public domain. The progression of renin inhibitors to clinical use has been challenging, with only one agent, Aliskiren, currently approved for the treatment of hypertension. The development of many early renin inhibitors was hampered by issues such as low oral bioavailability.[1]

Conclusion

This compound is a highly potent inhibitor of human renin with demonstrated efficacy in preclinical models. Its ability to directly block the initial, rate-limiting step of the RAAS cascade provides a targeted and specific mechanism for reducing angiotensin II production. The in vivo data, particularly the significant improvement in renal blood flow in a heart failure model, suggests a potential therapeutic advantage. However, the lack of publicly available clinical trial data makes it difficult to assess its full therapeutic potential in humans. Further research and clinical investigation would be necessary to establish the safety and efficacy of this compound for the treatment of cardiovascular diseases such as hypertension and heart failure.

References

Terlakiren: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terlakiren is a potent, orally active, non-peptide renin inhibitor that has been investigated for its potential in the management of hypertension. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method development, and ensuring the integrity of preclinical and clinical studies. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound in common laboratory solvents. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established experimental protocols and data presentation formats that are industry-standard for such an assessment.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is essential information for the preparation of stock solutions for in vitro and in vivo assays. The solubility of this compound, a peptide-like molecule, is expected to vary significantly across different solvents.

Quantitative Solubility Data

A comprehensive solubility assessment of this compound would involve determining its equilibrium solubility in a range of common laboratory solvents at a controlled temperature (e.g., 25 °C). While extensive data for this compound is not widely published, a reported solubility in Dimethyl Sulfoxide (DMSO) is available. The following table illustrates how such data should be presented.

| Solvent | Molarity (mM) | mg/mL | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 29.53 | 18.33 | LC-MS/MS | Sonication is recommended to aid dissolution.[1] |

| Water (pH 7.4) | Data not available | Data not available | Shake-Flask | - |

| Ethanol | Data not available | Data not available | Shake-Flask | - |

| Methanol | Data not available | Data not available | Shake-Flask | - |

| Acetonitrile | Data not available | Data not available | Shake-Flask | - |

| Propylene Glycol | Data not available | Data not available | Shake-Flask | - |

| Polyethylene Glycol 400 (PEG 400) | Data not available | Data not available | Shake-Flask | - |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Add an excess amount of solid this compound to a scintillation vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

Equilibrium Solubility Workflow

Stability Profile of this compound

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies are performed to understand the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to identify potential degradation pathways.

Summary of Forced Degradation Conditions and Expected Observations:

| Condition | Reagent/Parameters | Typical Incubation Time | Expected Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60 °C | Hydrolysis of amide bonds |

| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours at room temp. | Hydrolysis of amide bonds, potential racemization |

| Oxidation | 3% H₂O₂ | 24 hours at room temp. | Oxidation of sulfur-containing residues (methionine) |

| Thermal Degradation | 80 °C | 48 - 96 hours | Various degradation products |

| Photostability | ICH Q1B conditions (UV & visible light) | Variable | Photodegradation products |

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the drug solution to achieve a final acid/base concentration of 0.1 M. Incubate at the specified temperature. At various time points, withdraw samples, neutralize them, and dilute for analysis.

-

Oxidation: Add a specified volume of H₂O₂ to the drug solution and incubate at room temperature, protected from light. Withdraw samples at different time points for analysis.

-

Thermal Degradation: Place the drug solution in a temperature-controlled oven at a high temperature (e.g., 80 °C).

-

Photostability: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent this compound peak from all degradation product peaks. Mass spectrometry should be used to identify the mass of the degradation products to aid in structure elucidation.

Forced Degradation Workflow

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. This is typically a reverse-phase HPLC method that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (this compound) while simultaneously separating it from any degradation products that may form.

Key Characteristics of a Stability-Indicating Method

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development as a therapeutic agent. This guide has outlined the standard methodologies and data presentation formats for characterizing these critical physicochemical properties. While specific data for this compound remains limited in the public domain, the described protocols for equilibrium solubility determination via the shake-flask method and the assessment of chemical stability through forced degradation studies provide a robust framework for any researcher or drug development professional working with this compound. The use of a validated stability-indicating HPLC method is underscored as an indispensable tool for accurate stability assessment.

References

Preclinical Profile of Terlakiren (CAS No. 119625-78-4): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terlakiren (also known as CP-80,794), identified by CAS number 119625-78-4, is a potent and orally active inhibitor of the enzyme renin. By targeting the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), this compound presents a compelling mechanism for the management of hypertension and related neurological disorders. This technical guide provides a comprehensive overview of the preclinical research applications of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows to support further investigation and drug development efforts.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, an aspartyl protease, catalyzes the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in this pathway.[1][2] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension. Direct renin inhibition offers a targeted therapeutic strategy by blocking the cascade at its origin. This compound has been investigated in preclinical models for its potential as an antihypertensive agent.[3][4]

Mechanism of Action

This compound functions as a direct inhibitor of renin.[4][5] It binds to the active site of renin, preventing the enzyme from cleaving its substrate, angiotensinogen.[1] This inhibition leads to a reduction in the production of angiotensin I and, subsequently, angiotensin II, the primary effector molecule of the RAAS responsible for vasoconstriction and aldosterone secretion.[1][2] Unlike other RAAS inhibitors, such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs), renin inhibitors like this compound render the entire downstream pathway quiescent.[5]

Signaling Pathway

The following diagram illustrates the role of renin in the RAAS and the point of inhibition by this compound.

In Vitro Studies

Renin Inhibition Assay

This compound has demonstrated potent inhibition of human renin in in vitro assays.[5][6]

Quantitative Data

| Compound | Target | Assay Type | IC50 (nM) |

| This compound (CP-80,794) | Human Renin | Fluorogenic Substrate Assay | 0.7[5][6] |

Experimental Protocol: Fluorogenic Renin Inhibition Assay

A generic fluorogenic renin inhibitor screening assay protocol is outlined below, representing a common method for determining IC50 values.[7][8][9][10]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.[7][8]

-

Human Recombinant Renin: Diluted in Assay Buffer to the desired concentration.[7][8]

-

Fluorogenic Renin Substrate: A synthetic peptide substrate containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). The substrate is typically dissolved in DMSO.[7][8]

-

Test Compound (this compound): Prepared in a suitable solvent (e.g., DMSO) at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add Assay Buffer.

-

Add the test compound (this compound) at varying dilutions to the inhibitor wells. Add solvent alone to control wells.

-

Add the Fluorogenic Renin Substrate to all wells.

-

Initiate the reaction by adding the diluted Human Recombinant Renin to all wells except for the background control.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL substrates) at regular intervals.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of this compound relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Experimental Workflow

In Vivo Studies

Antihypertensive Efficacy in Guinea Pigs

A study in sodium-depleted guinea pigs demonstrated the in vivo antihypertensive activity of this compound and its synergistic effect when co-administered with the ACE inhibitor, captopril.[3]

Quantitative Data

| Animal Model | Compound | Dose (i.v.) | Effect |

| Sodium-depleted Guinea Pig | This compound (CP-80,794) | 0.3 - 3.0 mg/kg | Dose-dependent reduction in blood pressure[3] |

| Sodium-depleted Guinea Pig | This compound + Captopril | Submaximal doses | Synergistic reduction in blood pressure[3] |

Experimental Protocol: Blood Pressure Measurement in Conscious Guinea Pigs

The following is a generalized protocol for measuring blood pressure in conscious guinea pigs, as specific details from the this compound study are limited. Telemetry is a common and refined method.[11][12]

-

Animal Model:

-

Male Hartley guinea pigs are often used.[13]

-

For studies involving the RAAS, a sodium-depleted model can be induced by a low-sodium diet and/or administration of a diuretic like furosemide.

-

-

Surgical Implantation of Telemetry Device:

-

Under anesthesia (e.g., isoflurane), a telemetry transmitter capable of measuring blood pressure is implanted intraperitoneally.[11]

-

The pressure catheter is inserted into a major artery, such as the carotid artery, and secured.

-

Animals are allowed a recovery period post-surgery.

-

-

Blood Pressure Measurement:

-

Animals are housed in their home cages placed on a receiver that collects the telemetry data.

-

Baseline blood pressure is recorded for a sufficient period before drug administration.

-

This compound is administered intravenously (i.v.) via a previously implanted catheter.

-

Blood pressure is continuously monitored and recorded post-administration to determine the magnitude and duration of the hypotensive effect.

-

-

Data Analysis:

-

Data is typically averaged over specific time intervals.

-

The change in blood pressure from baseline is calculated for each dose and time point.

-

Dose-response curves can be generated to evaluate the potency of the compound.

-

Experimental Workflow

Pharmacokinetics

Pharmacokinetic properties of this compound have been assessed in preclinical species. A study in sodium-depleted guinea pigs indicated that the plasma pharmacokinetics of this compound were not altered during co-administration with captopril.[3]

Quantitative Data

Experimental Protocol: Pharmacokinetic Analysis in Guinea Pigs

A general protocol for determining pharmacokinetic parameters in guinea pigs is as follows.[14][15]

-

Animal Model and Dosing:

-

Healthy guinea pigs are used.

-

A catheter is implanted in a blood vessel (e.g., jugular vein) for blood sampling.

-

This compound is administered via the intended route (e.g., intravenous bolus or oral gavage).

-

-

Blood Sampling:

-

Blood samples are collected at predetermined time points post-dosing.

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

-

Bioanalytical Method:

-

The concentration of this compound in plasma samples is quantified using a validated bioanalytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models.

-

Key parameters calculated include:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F) for extravascular routes.

-

-

Conclusion

The preclinical data for this compound (CAS No. 119625-78-4) highlight its potential as a potent and specific inhibitor of renin. Its ability to effectively block the RAAS at its origin has been demonstrated in both in vitro and in vivo models. The synergistic antihypertensive effect observed with an ACE inhibitor suggests potential for combination therapies. Further research to fully characterize its pharmacokinetic and pharmacodynamic profile across different species and in various disease models is warranted to fully elucidate its therapeutic potential. This guide provides a foundational overview of the available preclinical information to aid researchers in the continued exploration of this compound.

References

- 1. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are renin inhibitors and how do they work? [synapse.patsnap.com]

- 3. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 4. researchgate.net [researchgate.net]

- 5. Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Measurements of blood pressure and electrocardiogram in conscious freely moving guineapigs: a model for screening QT interval prolongation effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. Non-invasive measurement of systemic arterial pressure in guinea pigs by an automatic oscillometric device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of theophylline in Guinea pig tears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and Adverse Effects of 3 Sustained-release Buprenorphine Dosages in Healthy Guinea Pigs (Cavia porcellus) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Terlakiren (C31H48N4O7S)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terlakiren (also known as CP-80,794) is a potent, orally active, non-peptide inhibitor of the enzyme renin.[1] Its development was aimed at the treatment of hypertension by targeting the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). This guide provides a detailed overview of the molecular structure of this compound, its physicochemical properties, mechanism of action, and relevant (though generalized) experimental protocols.

Molecular Structure and Identification

This compound is a complex organic molecule with the chemical formula C31H48N4O7S. Its structure is characterized by a peptide-like backbone with several key functional groups that contribute to its inhibitory activity.

| Identifier | Value |

| IUPAC Name | propan-2-yl (2R,3S)-4-cyclohexyl-2-hydroxy-3-[[(2R)-3-methylsulfanyl-2-[[(2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoyl]amino]propanoyl]amino]butanoate[2] |

| SMILES | CC(C)OC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)N3CCOCC3">C@@HO[2] |

| InChI | InChI=1S/C31H48N4O7S/c1-21(2)42-30(39)27(36)24(18-22-10-6-4-7-11-22)32-29(38)26(20-43-3)33-28(37)25(19-23-12-8-5-9-13-23)34-31(40)35-14-16-41-17-15-35/h5,8-9,12-13,21-22,24-27,36H,4,6-7,10-11,14-20H2,1-3H3,(H,32,38)(H,33,37)(H,34,40)/t24-,25-,26-,27+/m0/s1[2] |

| CAS Number | 119625-78-4[2] |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for this compound is not publicly available, computed values and data for similar renin inhibitors provide valuable insights.

| Property | Value | Source |

| Molecular Weight | 620.8 g/mol | PubChem (Computed)[2] |

| XLogP3 | 3.8 | PubChem (Computed)[2] |

| Aqueous Solubility | Data not publicly available. As a peptide-like molecule, solubility is expected to be pH-dependent. | - |

| pKa | Data not publicly available. The molecule contains both acidic and basic functional groups. | - |

| Melting Point | Data not publicly available. | - |

Mechanism of Action and the Renin-Angiotensin System

This compound functions as a direct renin inhibitor. Renin is an aspartic protease that catalyzes the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By binding to the active site of renin, this compound prevents this conversion, thereby reducing the downstream production of angiotensin II and aldosterone. Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention, both of which contribute to increased blood pressure.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, based on standard methodologies for similar compounds, the following sections outline the likely approaches used.

Renin Inhibition Assay (IC50 Determination)

The inhibitory potency of this compound against renin is typically determined using a fluorometric assay.

Principle: A synthetic peptide substrate for renin is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to renin activity. The presence of an inhibitor like this compound reduces the rate of substrate cleavage and, consequently, the fluorescence signal.

General Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the this compound stock solution to be tested.

-

Reconstitute recombinant human renin enzyme and the fluorogenic substrate in an appropriate assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add the diluted this compound solutions or vehicle control (for uninhibited reaction) to the wells.

-

Add the renin enzyme to all wells except for the negative control.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of renin inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

Caption: A generalized workflow for determining the IC50 of a renin inhibitor.

Preclinical Pharmacokinetic Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

General Workflow:

-

Animal Model Selection: Choose an appropriate animal model (e.g., rats, dogs, or non-human primates).

-

Dosing: Administer this compound to the animals via the intended clinical route (e.g., oral) and intravenously (to determine bioavailability).

-

Sample Collection: Collect blood samples at predetermined time points after dosing. Process the blood to obtain plasma.

-

Sample Analysis: Develop and validate a sensitive analytical method (typically LC-MS/MS) for the quantification of this compound in plasma samples.

-

Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F%)

-

Caption: A typical workflow for a preclinical pharmacokinetic study.

Synthesis of this compound

A detailed, step-by-step synthesis of this compound is not publicly available. However, the synthesis of similar complex peptide-like molecules generally involves a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the final steps. This strategy often employs standard peptide coupling reagents and protecting group chemistry to control the stereochemistry and ensure the desired final product.

Conclusion

This compound represents a significant effort in the development of direct renin inhibitors for the management of hypertension. Its molecular structure is intricately designed to achieve high potency and selectivity for its target. While detailed experimental data remains largely proprietary, this guide provides a comprehensive overview of its known molecular characteristics, mechanism of action, and the standard methodologies used to evaluate such compounds, offering valuable insights for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for Terlakiren Administration in Rodent Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terlakiren (CP-80,794) is a potent, orally active inhibitor of the enzyme renin.[1][2] By targeting the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), this compound offers a promising therapeutic strategy for the management of hypertension.[3] This document provides detailed application notes and standardized protocols for the administration of this compound in various rodent models of hypertension. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Disclaimer: Specific administration protocols for this compound in rodent models are not extensively documented in publicly available literature. The following protocols are based on established methods for other direct renin inhibitors, such as Aliskiren, and general practices in rodent hypertension research.[4][5][6] Researchers should consider these as a starting point and may need to perform dose-response studies and pharmacokinetic analyses to optimize the administration of this compound for their specific experimental needs.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure and fluid balance. Renin, an enzyme primarily secreted by the kidneys, initiates the cascade by cleaving angiotensinogen to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[3][7]

This compound directly inhibits the enzymatic activity of renin, thereby blocking the entire downstream cascade.[1][2] This leads to reduced levels of both angiotensin I and angiotensin II, resulting in vasodilation and a decrease in blood pressure.[3]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and the Action of this compound

Caption: Mechanism of action of this compound in the RAAS pathway.

Experimental Protocols

I. Rodent Models of Hypertension

Several well-established rodent models can be utilized to study the antihypertensive effects of this compound. The choice of model depends on the specific research question.

A. Spontaneously Hypertensive Rat (SHR)

-

Description: The SHR is a genetic model of essential hypertension and is one of the most widely used models in hypertension research.[8][9]

-

Protocol:

-

Obtain male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats (as controls) at 6-8 weeks of age.[10]

-

Allow a one to two-week acclimatization period with free access to standard chow and water.

-

Measure baseline blood pressure before initiating treatment.

-

Administer this compound or vehicle to the respective groups daily for the duration of the study (typically 4-8 weeks).[4]

-

Monitor blood pressure at regular intervals (e.g., weekly).

-

B. L-NAME-Induced Hypertension

-

Description: This pharmacological model induces hypertension through the inhibition of nitric oxide synthase by Nω-nitro-L-arginine methyl ester (L-NAME), leading to endothelial dysfunction and increased peripheral resistance.[11][12][13][14]

-

Protocol:

-

Use male Sprague-Dawley or Wistar rats.

-

Induce hypertension by administering L-NAME (e.g., 40 mg/kg/day) in the drinking water for 4-8 weeks.[11][12][13]

-

A control group should receive regular drinking water.

-

After the induction period, divide the hypertensive rats into treatment groups.

-

Administer this compound or vehicle daily and continue L-NAME administration.

-

Monitor blood pressure throughout the treatment period.

-

C. Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension

-

Description: This surgical model mimics renovascular hypertension by constricting one renal artery, which activates the RAAS.[7][15][16][17]

-

Protocol:

-

Anesthetize male rats (e.g., Sprague-Dawley).

-

Expose the left renal artery and place a silver or titanium clip with a specific internal diameter (e.g., 0.2 mm for rats) around it to induce stenosis.[7][17]

-

The contralateral kidney remains untouched. Sham-operated animals undergo the same surgical procedure without clip placement.

-

Allow a recovery period of 1-2 weeks.

-

Confirm the development of hypertension by measuring blood pressure.

-

Initiate daily treatment with this compound or vehicle.

-

Monitor blood pressure regularly.

-

II. This compound Administration

-

Route of Administration: As this compound is orally active, oral gavage is the recommended route of administration for precise dosing.[1][2]

-

Vehicle: this compound can be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or 2% gum acacia.[11] A vehicle-only group must be included as a control.

-

Dosage: The optimal dosage of this compound needs to be determined experimentally. Based on studies with other direct renin inhibitors like Aliskiren in rats, a starting dose range of 10-50 mg/kg/day can be considered.[4][5][6][18] A dose-response study is highly recommended.

-

Frequency: Once-daily administration is typical for antihypertensive drugs in rodent studies.[4]

III. Blood Pressure Measurement

Accurate blood pressure measurement is crucial for evaluating the efficacy of this compound.

A. Radiotelemetry (Gold Standard)

-

Description: This method involves the surgical implantation of a telemetric device that allows for continuous and direct measurement of blood pressure in conscious, freely moving animals, minimizing stress-induced fluctuations.[3][19][20][21][22]

-

Protocol:

-

Surgically implant the telemetry transmitter's catheter into the abdominal aorta of the rat.[19]

-

Allow for a recovery period of at least one week.

-

Record baseline blood pressure, heart rate, and activity for 24-48 hours before treatment.

-

Collect data continuously or at specified intervals throughout the study.[10]

-

B. Tail-Cuff Plethysmography (Non-invasive)

-

Description: A non-invasive method that estimates systolic blood pressure from the tail artery. It requires animal restraint and warming, which can cause stress and affect readings.[21][22]

-

Protocol:

-

Acclimatize the rats to the restraining device for several days before the actual measurement to minimize stress.[7]

-

Warm the rat's tail to an appropriate temperature to detect the pulse.

-

Place the cuff on the base of the tail and inflate and deflate it multiple times.

-

Record at least three to five stable consecutive readings and average them.[7]

-

IV. Biochemical Assays

-

Plasma Renin Activity (PRA): To confirm the mechanism of action of this compound, PRA should be measured. A decrease in PRA is expected following treatment.[23][24][25][26][27]

-

Angiotensin II Levels: Measurement of plasma or tissue angiotensin II levels can further confirm the inhibition of the RAAS.

-

Kidney and Heart Histology: At the end of the study, organs can be harvested for histological analysis to assess for any end-organ damage or protective effects of this compound.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | N | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |

| WKY (Control) | 10 | Value ± SEM | Value ± SEM | Value ± SEM |

| SHR + Vehicle | 10 | Value ± SEM | Value ± SEM | Value ± SEM |

| SHR + this compound (10 mg/kg) | 10 | Value ± SEM | Value ± SEM | Value ± SEM |

| SHR + this compound (30 mg/kg) | 10 | Value ± SEM | Value ± SEM | Value ± SEM |

Table 2: Effect of this compound on Plasma Renin Activity (PRA)

| Treatment Group | N | PRA (ng Ang I/mL/hr) |

| WKY (Control) | 10 | Value ± SEM |

| SHR + Vehicle | 10 | Value ± SEM |

| SHR + this compound (10 mg/kg) | 10 | Value ± SEM |

| SHR + this compound (30 mg/kg) | 10 | Value ± SEM |

Experimental Workflow

A typical experimental workflow for evaluating this compound in a rodent model of hypertension is depicted below.

Caption: A generalized experimental workflow for preclinical evaluation.

References

- 1. This compound | RAAS | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Refinement of telemetry for measuring blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2.1. Experimental protocol [bio-protocol.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]

- 10. 2.9. Antihypertensive activity study using spontaneously hypertensive rats (SHRs) [bio-protocol.org]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]

- 14. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]

- 15. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]

- 22. ahajournals.org [ahajournals.org]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. journals.physiology.org [journals.physiology.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Mouse and rat plasma renin concentration and gene expression in (mRen2)27 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. fybreeds.com [fybreeds.com]

Application Note: Quantification of Terlakiren in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Terlakiren, a potent renin inhibitor, in human plasma. The protocol is adapted from a validated method for Aliskiren, a structurally similar renin inhibitor, due to the limited availability of specific methods for this compound in published literature.[1] This method utilizes liquid-liquid extraction for sample cleanup and an electrospray ionization (ESI) source for detection. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies of this compound.

Introduction

This compound is a second-generation, orally active renin inhibitor that has been investigated for the treatment of hypertension. Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2] This document provides a detailed protocol for the determination of this compound in human plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound like Aliskiren or Nevirapine[1])

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Tert-butyl methyl ether (TBME) (HPLC grade)

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation

-

Liquid chromatograph capable of gradient elution

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)[2]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

-

Vortex for 10 seconds to mix.

-

Add 1 mL of tert-butyl methyl ether (TBME).[1]

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:0.1% Formic Acid).[1]

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.35 mL/min[2] |

| Gradient | 10% B to 90% B over 1.5 min, hold for 0.5 min, return to initial conditions |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[2] |

| Run Time | 2.5 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | To be determined by infusion of this compound and IS |

Note: The MRM transitions (precursor and product ions) and compound-specific parameters like declustering potential, collision energy, and cell exit potential must be optimized by infusing a standard solution of this compound and the chosen internal standard into the mass spectrometer.

Data Presentation

The following tables present hypothetical quantitative data for a this compound assay, based on typical performance characteristics of similar bioanalytical methods.[1]

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | r² | Weighting |

| This compound | 0.10 - 1000 | >0.995 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.10 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 0.30 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 0.30 | > 85 | 85 - 115 |

| High | 800 | > 85 | 85 - 115 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the key stages in the LC-MS/MS method.

Caption: Experimental workflow for this compound quantification in plasma.

Caption: Key stages of the bioanalytical method.

Conclusion

This application note provides a comprehensive, albeit adapted, protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is based on established bioanalytical techniques and a validated assay for a similar compound, ensuring a high likelihood of successful implementation. The described liquid-liquid extraction procedure, coupled with the specified chromatographic and mass spectrometric conditions, offers a robust framework for sensitive and selective determination of this compound, suitable for supporting pharmacokinetic studies in a research or drug development setting. It is imperative to perform a full method validation according to regulatory guidelines before analyzing clinical samples.

References

Application of Terlakiren in the Study of Neurological Disorders: A Proposed Framework

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data on the application of Terlakiren in neurological disorders is limited in publicly available literature. The following application notes and protocols are based on the established role of the brain renin-angiotensin system (RAS) in neurological pathophysiology and extrapolated from studies on other renin inhibitors, primarily Aliskiren. This document is intended to serve as a scientific guide for designing and conducting preclinical research with this compound in the context of neurological disorders.

Introduction

The brain renin-angiotensin system (RAS) is an independent and locally acting hormonal system that plays a crucial role in the pathophysiology of various neurological disorders, including ischemic stroke and Alzheimer's disease.[1][2] Activation of the brain RAS, leading to the production of angiotensin II, contributes to neuroinflammation, oxidative stress, blood-brain barrier disruption, and neuronal apoptosis.[2][3] this compound is a potent and specific inhibitor of renin, the rate-limiting enzyme in the RAS cascade. By blocking the conversion of angiotensinogen to angiotensin I, this compound offers a targeted approach to downregulate the entire RAS axis, presenting a promising therapeutic strategy for neurological conditions.

Mechanism of Action in the Central Nervous System

This compound, as a direct renin inhibitor, is hypothesized to exert neuroprotective effects by preventing the downstream production of angiotensin II in the brain. This leads to the attenuation of the detrimental effects mediated by the angiotensin II type 1 receptor (AT1R), which include vasoconstriction, inflammation, and oxidative stress.[2] Studies with the renin inhibitor Aliskiren have demonstrated neuroprotective effects independent of blood pressure reduction, suggesting a direct central mechanism of action.[4][5]

Potential Applications in Neurological Disorder Research

Based on the known functions of the brain RAS and data from analogous renin inhibitors, this compound can be a valuable tool for investigating:

-

Ischemic Stroke: To study the effects of renin inhibition on infarct volume, brain edema, neurological deficits, and post-stroke inflammation.[6][7][8]

-

Alzheimer's Disease: To explore the impact of RAS modulation on amyloid-beta (Aβ) plaque deposition, tau pathology, neuroinflammation, and cognitive deficits in relevant animal models.[8][9][10]

-

Neuroinflammation: To investigate the role of renin in microglia and astrocyte activation and the production of pro-inflammatory cytokines in models of neuroinflammation.[11][12][13]

Quantitative Data Summary (Based on Aliskiren Studies)

The following tables summarize quantitative data from preclinical studies using the renin inhibitor Aliskiren, which can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Efficacy of Aliskiren in a Rat Model of Ischemic Stroke

| Parameter | Vehicle Control | Aliskiren (7.5 mg/kg/day) | Aliskiren (12.5 mg/kg/day) | Reference |

| Mortality Rate | 33.3% | <10% | <10% | [6] |

| Neurological Score (Garcia Scale, Day 7) | - | 9.9 ± 0.7 | - | [6] |

| Infarct Volume (mm³, 24h post-ischemia) | 403 ± 70 | 314 ± 81 (not significant) | - | [6] |

| CXCL1 mRNA (Ischemic Core) | Increased | Significantly Reduced | - | [6] |

| IL-6 mRNA (Ischemic Core) | Increased | Significantly Reduced | - | [6] |

| TNF-α mRNA (Ischemic Core) | Increased | Significantly Reduced | - | [6] |

Table 2: Neuroprotective Effects of Intracerebroventricular Aliskiren in a Mouse Model of Ischemic Stroke

| Parameter | Vehicle Control | Aliskiren (0.6 µg) | Aliskiren (2.0 µg) | Reference |

| Infarct Volume (24h post-MCAo) | - | Significantly Reduced | Significantly Reduced | [8] |

| Brain Edema (24h post-MCAo) | - | Significantly Reduced | Significantly Reduced | [8] |

| Neurological Deficit Score (24h post-MCAo) | - | Significantly Improved | Tendency to Improve | [14] |

Table 3: Effect of Aliskiren on Neuroinflammation in a Mouse Model of LPS-Induced Depression

| Parameter | LPS Control | LPS + Aliskiren (10 mg/kg) | Reference |

| CD11b mRNA (Microglia Marker) | Upregulated | Reduced | [11] |

| GFAP mRNA (Astrocyte Marker) | Upregulated | Reduced | [11] |

| TNF-α mRNA | Upregulated | Reduced | [11] |

| IL-1β mRNA | Upregulated | Reduced | [13] |

| IL-6 mRNA | Upregulated | Reduced | [13] |

Experimental Protocols

In Vitro Protocol: Renin Inhibition Assay

This protocol is to determine the in vitro potency of this compound.

Materials:

-

Human recombinant renin[15]

-

Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)[15][16]

-

Assay Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl)[15]

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 20 µL of substrate, 150 µL of assay buffer, and 10 µL of the this compound dilution to triplicate wells.[15]

-

For control wells (100% activity), add 10 µL of DMSO instead of this compound.[15]

-

For background wells, add 20 µL of substrate, 160 µL of assay buffer, and 10 µL of DMSO.[15]

-

Initiate the reaction by adding 10 µL of diluted human recombinant renin to all wells except the background wells.[15]

-

Incubate the plate at 37°C for 15-60 minutes, protected from light.

-

Measure the fluorescence with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

In Vivo Protocol 1: Ischemic Stroke Model (Middle Cerebral Artery Occlusion)

This protocol outlines the use of this compound in a mouse model of focal cerebral ischemia.

Animal Model:

-

Male C57BL/6 mice (8-10 weeks old)

Experimental Groups:

-

Sham-operated + Vehicle

-

MCAo + Vehicle

-

MCAo + this compound (dose range to be determined based on pharmacokinetic and pharmacodynamic studies)

Procedure:

-

Drug Administration: Administer this compound or vehicle via a suitable route (e.g., intraperitoneal injection, oral gavage, or intracerebroventricular injection) at a predetermined time before or after MCAo.

-

Middle Cerebral Artery Occlusion (MCAo):

-

Anesthetize the mouse (e.g., with isoflurane).[17]

-

Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[17]

-

Introduce a silicon-coated 6-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[18][19]

-

After the desired occlusion period (e.g., 60 minutes for transient ischemia), withdraw the filament to allow reperfusion.[2]

-

-

Outcome Measures:

-

Neurological Deficit Scoring: Evaluate motor deficits at 24, 48, and 72 hours post-MCAo using a standardized neurological scale (e.g., Garcia scale).[6]

-

Infarct Volume Measurement: At the end of the experiment, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Brain Edema Measurement: Determine brain water content by comparing the wet and dry weight of the brain hemispheres.[14]

-